

Fluo-6: A Comprehensive Technical Guide to a Single-Wavelength Calcium Indicator

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Fluo-6, a high-performance fluorescent indicator for intracellular calcium. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of Fluo-6's characteristics, including its classification as a single-wavelength indicator, and to offer detailed protocols for its use in experimental settings.

Core Principles: Fluo-6 as a Single-Wavelength Calcium Indicator

Fluo-6 is a visible light-excitable, green fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[1] Crucially, this change in fluorescence is not accompanied by a discernible shift in its excitation or emission spectra.[1] This property firmly categorizes Fluo-6 as a single-wavelength indicator.

This is in contrast to ratiometric indicators, such as Fura-2 and Indo-1, which undergo a spectral shift in either their excitation or emission wavelengths upon Ca²⁺ binding.[1] While ratiometric measurements offer the advantage of correcting for variations in dye concentration, cell thickness, and illumination intensity, single-wavelength indicators like Fluo-6 are highly valued for their large dynamic range and compatibility with standard fluorescence microscopy and high-throughput screening platforms.



The mechanism of fluorescence enhancement in Fluo dyes involves a photo-induced electron transfer (PeT) process. In the low-calcium state, the fluorescence of the fluorophore is quenched. The binding of a calcium ion inhibits this quenching, leading to a dramatic increase in fluorescence intensity.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluo-6 and its close analog, Fluo-4. Due to the limited availability of specific photophysical data for Fluo-6, the properties of Fluo-4 are provided as a close reference. The spectral and calcium-binding characteristics of the Fluo series of dyes are generally very similar.

Table 1: Spectral and Photophysical Properties

Property	Fluo-6 (Comparable to Fluo-4)	Fluo-4	
Excitation Maximum (Ca ²⁺ -bound)	~494 nm	494 nm	
Emission Maximum (Ca ²⁺ -bound)	~516 nm	516 nm	
Quantum Yield (Ca²+-bound)	Not explicitly reported; stated to be high	~0.14	
Molar Extinction Coefficient (Ca ²⁺ -bound)	Not explicitly reported	~88,000 cm ⁻¹ M ⁻¹	
Reference	[2]	[3]	

Table 2: Calcium Binding and Performance Characteristics



Property	Fluo-6	Fluo-4	Fluo-8
Dissociation Constant (Kd) for Ca ²⁺	Not explicitly reported; similar to Fluo-4	~345 nM	~389 nM
Fluorescence Intensity Increase	>100-fold	>100-fold	~200-fold
Reference	[2]	[3][4]	[4]

Experimental Protocols Cell Loading with Fluo-6 AM

The most common method for introducing Fluo-6 into live cells is through its acetoxymethyl (AM) ester form. The lipophilic AM groups facilitate passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calciumsensitive form of Fluo-6 in the cytoplasm.

Materials:

- Fluo-6, AM (acetoxymethyl ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- · Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Probenecid (optional, to inhibit dye extrusion)

Protocol:

- Prepare a 1-5 mM stock solution of Fluo-6, AM in anhydrous DMSO. Store this stock solution desiccated and protected from light at -20°C.
- Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.

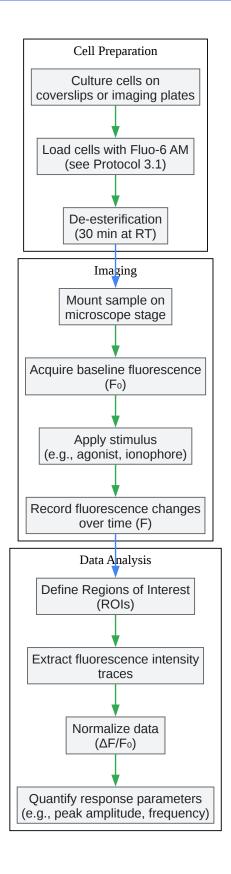


- Prepare the loading buffer. For a final Fluo-6, AM concentration of 1-5 μM, dilute the Fluo-6, AM stock solution into HBSS. To facilitate solubilization, first mix the required volume of the Fluo-6, AM stock with an equal volume of the 20% Pluronic® F-127 stock before adding to the HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
- (Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
- Replace the cell culture medium with the Fluo-6, AM loading buffer.
- Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.
- Wash the cells with fresh HBSS or physiological buffer to remove extracellular Fluo-6, AM.
- Allow the cells to de-esterify the Fluo-6, AM for at least 30 minutes at room temperature in the dark before imaging. This step is crucial for the dye to become fluorescent and calciumsensitive.

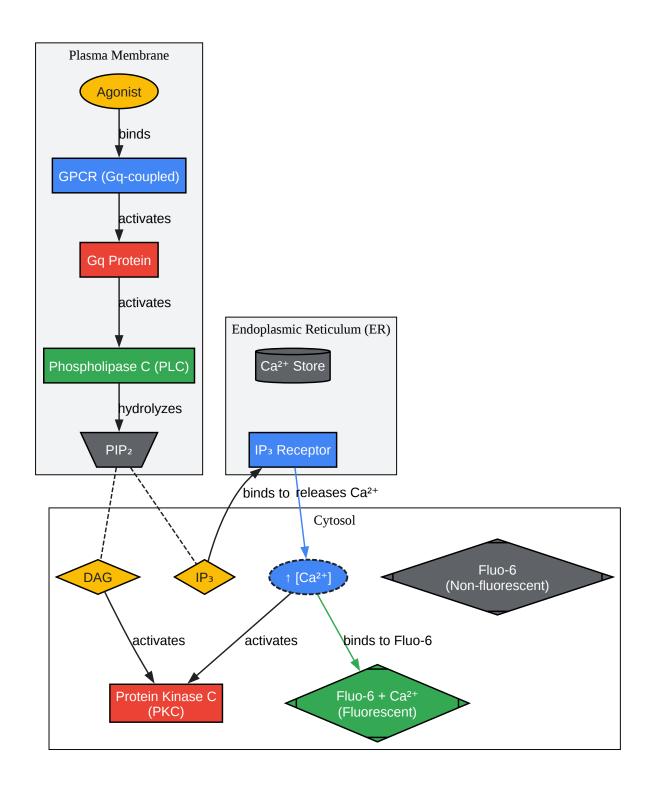
Calcium Imaging with Fluorescence Microscopy

Experimental Workflow:









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